TT-OAD2 free base

GLP-1R structural biology cryo-EM non-peptide agonist binding

TT-OAD2 free base is a structurally distinct non-peptide GLP-1R agonist occupying a unique binding pocket with only 3 residues shared among danuglipron and orforglipron. Its hallmark is biased agonism—retaining cAMP production with markedly reduced β-arrestin recruitment—making it irreplaceable for studying functional selectivity, receptor desensitization, and GI tolerability mechanisms. Validated in vivo (insulin secretion in humanized GLP-1R KI mice) and supported by a high-resolution cryo-EM structure (PDB: 6ORV). The essential comparator for SAR programs and computational modeling. Supplied as free base for formulation development; ≥98% purity.

Molecular Formula C50H47Cl2N3O6
Molecular Weight 856.8 g/mol
Cat. No. B8750764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTT-OAD2 free base
Molecular FormulaC50H47Cl2N3O6
Molecular Weight856.8 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OCC(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl
InChIInChI=1S/C50H47Cl2N3O6/c1-4-44(35-8-6-5-7-9-35)55-27-38-26-47-46(60-29-48(61-47)36-15-17-39(18-16-36)59-28-33-12-19-41(51)42(52)22-33)25-37(38)24-45(55)49(56)54-43(50(57)58)23-32-10-13-34(14-11-32)40-20-21-53-31(3)30(40)2/h5-22,25-26,43-45,48H,4,23-24,27-29H2,1-3H3,(H,54,56)(H,57,58)/t43-,44-,45-,48+/m0/s1
InChIKeyDEDPYBWOUXWMOX-ZTAAISNPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TT-OAD2 Free Base: Non-Peptide GLP-1R Agonist for Metabolic Research Procurement


TT-OAD2 free base (CAS 1246826-07-2; molecular formula C₅₀H₄₇Cl₂N₃O₆; molecular weight 856.83) is a non-peptide, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) . It belongs to a structurally distinct class of GLP-1R agonists that lack peptide backbones, enabling fundamentally different binding kinetics and signaling properties compared to endogenous peptide agonists like GLP-1(7-36)NH₂ or clinically used peptide analogs [1]. The compound is supplied as the free base form for research use, primarily in diabetes and metabolic disorder studies .

Why TT-OAD2 Free Base Cannot Be Substituted with Other Non-Peptide GLP-1R Agonists


Non-peptide GLP-1R agonists are not interchangeable research tools. Despite all targeting the same receptor, compounds within this class—including TT-OAD2, LY3502970 (orforglipron), and PF-06882961 (danuglipron)—occupy distinct and largely non-overlapping binding pockets within the GLP-1R transmembrane domain [1]. Structural analyses demonstrate that only three amino acid residues interact with all three compounds, while 22 residues interact exclusively with only one of the three agonists [1]. Consequently, each compound induces unique conformational changes, G-protein activation kinetics, and downstream signaling biases that cannot be reproduced by simply swapping one non-peptide agonist for another [2].

Quantitative Differentiation of TT-OAD2 Free Base Versus Comparators: Evidence for Scientific Selection


Distinct Binding Pocket Overlap: TT-OAD2 vs. LY3502970 vs. PF-06882961

TT-OAD2 binds to a unique pocket within the GLP-1 receptor that differs substantially from those occupied by other non-peptide agonists. Structural comparison of TT-OAD2, LY3502970 (orforglipron), and PF-06882961 (danuglipron) reveals that only three amino acid residues interact with all three compounds, 13 residues interact with two of the three, and 22 residues interact exclusively with one compound only [1]. TT-OAD2 adopts a U-shaped conformation within the receptor helical bundle, making contact with transmembrane helices 1-3 and 7, a binding pose distinct from the deeper orthosteric site engaged by peptide agonists [2].

GLP-1R structural biology cryo-EM non-peptide agonist binding

Biased Agonism Profile: Reduced β-Arrestin Recruitment vs. Peptide Agonists

TT-OAD2 exhibits biased agonism characterized by preferential coupling to G-protein-mediated cAMP production with reduced β-arrestin recruitment compared to endogenous peptide agonists [1]. This biased signaling profile is shared with LY3502970 (orforglipron), another orally administered non-peptide GLP-1R agonist [2]. In contrast, PF-06882961 (danuglipron) shows only a minor degree of bias in favor of cAMP over β-arrestin recruitment [3]. TT-OAD2 (0-10 μM) concentration-dependently inhibits GLP-1- and oxyntomodulin-mediated cAMP, calcium, pERK1/2, and β-arrestin responses in HEK293A cells .

biased agonism GLP-1R signaling β-arrestin

In Vivo Efficacy: TT-OAD2-Induced Plasma Insulin in Humanized GLP-1R Mice

In male human GLP-1 receptor knock-in (KI) and knockout (KO) mice, TT-OAD2 administered at 3 mg/kg via intravenous injection induces plasma insulin during an acute intravenous glucose tolerance test (IVGTT) in a GLP-1R-dependent manner [1]. The effect is absent in GLP-1R knockout mice, confirming on-target activity [1]. While comparable in vivo efficacy data for other non-peptide agonists (e.g., LY3502970, PF-06882961) have been reported in clinical trials, head-to-head preclinical efficacy comparisons across all three compounds are not currently available in the public domain, necessitating direct cross-study comparison.

in vivo pharmacology intravenous glucose tolerance test insulin secretion

Potency at GLP-1R: EC50 Comparison with BETP

TT-OAD2 free base activates human GLP-1R with an EC50 of 5 nM as measured in cAMP functional assays [1]. This represents substantially higher potency compared to BETP (EC50 = 0.66 μM for human GLP-1R), a known small-molecule GLP-1R agonist . However, TT-OAD2 is less potent than PF-06882961 (danuglipron), which exhibits an EC50 of 1.1 nM for cAMP production . Direct potency comparisons with LY3502970 (orforglipron) under identical assay conditions are not readily available in the public domain; cross-study interpretation is required.

GLP-1R EC50 potency cAMP assay

Distinct Activation Kinetics: TT-OAD2 vs. Peptide Agonists

The cryo-EM structure of TT-OAD2 bound to GLP-1R (PDB: 6ORV, 3.0 Å resolution) reveals that the ligand protrudes beyond the receptor core to interact with the surrounding lipid or detergent environment, a feature not observed with peptide agonists [1]. This structural characteristic correlates with distinct G-protein activation kinetics compared to peptide agonists, including slower cAMP production rates [2]. The binding pocket is located primarily within the transmembrane domain, with minimal contact with the extracellular domain, in stark contrast to peptide agonists that engage both the extracellular domain and the deep orthosteric pocket [1].

G-protein activation kinetics receptor activation mechanism lipid interaction

Optimal Research Application Scenarios for TT-OAD2 Free Base Based on Quantitative Evidence


Investigating Biased Agonism at GLP-1R: Reduced β-Arrestin Recruitment

TT-OAD2 free base is optimally suited for research examining the functional consequences of biased GLP-1R agonism, specifically the dissociation between cAMP production and β-arrestin recruitment. Its reduced β-arrestin recruitment phenotype, confirmed in HEK293A cell-based assays [1], makes it an essential tool for comparing signaling outcomes against non-biased peptide agonists (e.g., GLP-1(7-36)NH₂) or minimally biased small molecules like PF-06882961 [2]. This application is critical for understanding mechanisms underlying GLP-1R desensitization, internalization, and the potential for reduced gastrointestinal adverse effects observed with biased agonists [2].

Structural Biology Studies of Non-Canonical GLP-1R Activation

The high-resolution cryo-EM structure of the TT-OAD2-bound GLP-1R complex (PDB: 6ORV) [1] provides a validated framework for studying non-peptide agonist binding modes that are inaccessible to peptide ligands. TT-OAD2 occupies a unique pocket and protrudes into the lipid bilayer, inducing a receptor conformation distinct from that elicited by peptide agonists [1]. This makes TT-OAD2 an ideal reference compound for computational modeling, molecular dynamics simulations, and structure-guided drug design efforts targeting alternative GLP-1R activation states.

Comparative Pharmacology of Non-Peptide GLP-1R Agonists

TT-OAD2 serves as a structurally and pharmacologically distinct comparator for cross-compound studies involving other non-peptide GLP-1R agonists such as LY3502970 (orforglipron) and PF-06882961 (danuglipron). Given that only three binding residues are shared among all three compounds [1], TT-OAD2 is uniquely positioned to help delineate the relationship between binding site occupancy and functional outcomes. This application is particularly valuable for SAR programs and for academic researchers seeking to understand the molecular determinants of agonist efficacy and bias within this therapeutic class.

In Vivo Preclinical Studies of GLP-1R-Dependent Insulin Secretion

TT-OAD2 has demonstrated on-target, GLP-1R-dependent induction of plasma insulin in humanized GLP-1R knock-in mice during acute IVGTT [1]. This validated in vivo activity makes TT-OAD2 suitable for preclinical studies examining acute glucose-stimulated insulin secretion, particularly when using the free base form for formulation development. Researchers can leverage this compound to investigate dose-response relationships and compare in vivo efficacy profiles across different non-peptide GLP-1R agonists under standardized experimental conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for TT-OAD2 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.